![molecular formula C12H13ClF3N3O B1308559 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 338780-66-8](/img/structure/B1308559.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide
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Overview
Description
“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . This unique structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives include the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are largely influenced by the presence of a fluorine atom and a pyridine in their structure . These distinctive properties make TFMP derivatives key structural ingredients for the development of many agrochemical and pharmaceutical compounds .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which are structurally similar to the compound , are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines and their derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Drug Synthesis
The compound “3-chloro-5-(trifluoromethyl)pyridin-2-ol”, which is structurally similar to “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide”, is a commonly used reagent in organic synthesis . It is widely used in the fields of drug synthesis, pesticide synthesis, and material chemistry .
Antimicrobial Activity
Some compounds structurally similar to “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide” have shown antimicrobial activity . These compounds target both classes of PPTase enzymes to effectively halt bacterial proliferation .
Anti-fibrosis Activity
Some compounds structurally similar to “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide” have shown better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .
Future Applications
Given the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety, it is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target enzymes like acps-pptase
Mode of Action
It is suggested that the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .
Biochemical Pathways
It is known that compounds with similar structures can affect various biochemical pathways, depending on their specific targets .
Result of Action
It is suggested that the compound could have potential applications in the agrochemical and pharmaceutical industries .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N3O/c13-9-5-8(12(14,15)16)6-18-11(9)19-3-1-7(2-4-19)10(17)20/h5-7H,1-4H2,(H2,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZLEJZBYZVZMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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